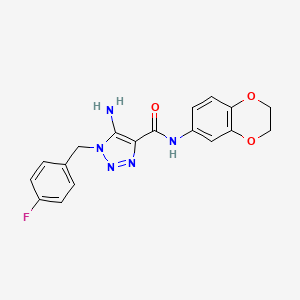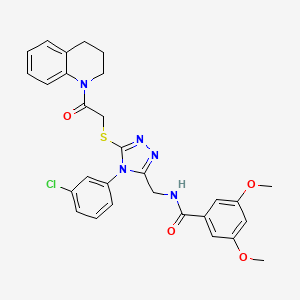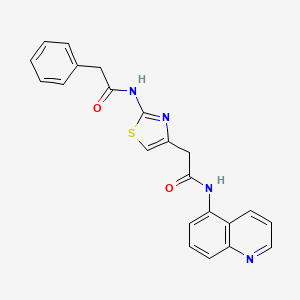![molecular formula C15H17N3O6S B2949905 ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956938-60-6](/img/structure/B2949905.png)
ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized into derivatives that might serve as potent antiviral agents in pharmaceutical research.
Anti-inflammatory and Analgesic Applications
The structural framework of indole derivatives has been associated with anti-inflammatory and analgesic properties . Given the similar structural features, the compound could be explored for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.
Anticancer Potential
Indole derivatives have been recognized for their role in the treatment of cancer cells . By extension, the compound could be utilized in the synthesis of new molecules with potential anticancer properties, contributing to the development of novel chemotherapy agents.
Antimicrobial Activity
The bioactive nature of indole derivatives also extends to antimicrobial activity . This implies that our compound could be modified to enhance its antimicrobial efficacy, which could be valuable in the fight against resistant bacterial strains.
Antidiabetic Research
Indole derivatives have been found to exhibit antidiabetic effects . Therefore, the compound could be investigated for its potential use in managing diabetes, possibly leading to the creation of new antidiabetic medications.
Antimalarial Applications
The biological activity of indole derivatives against malaria has been documented . This suggests that the compound could be researched for its antimalarial properties, aiding in the development of new treatments for this life-threatening disease.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be studied for its ability to inhibit cholinesterase, which may contribute to therapeutic strategies for such conditions.
Antioxidant Properties
The indole nucleus is known to possess antioxidant properties . As a result, the compound could be explored for its potential as an antioxidant, which could have implications in preventing oxidative stress-related diseases.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3,5-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-5-24-15(19)14-10(3)16-17(11(14)4)25(22,23)13-8-12(18(20)21)7-6-9(13)2/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVXDSYJAYDTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)

![N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2949826.png)


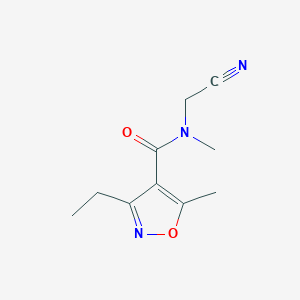

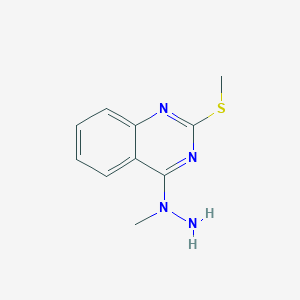
![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)

